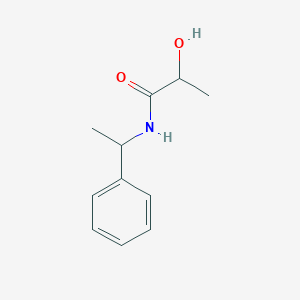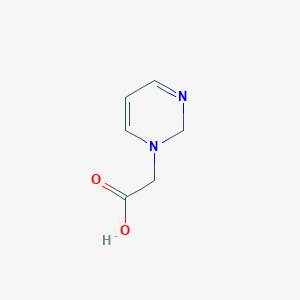
(Pyrimidin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrimidin-1(2H)-yl)acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a pyrimidine ring attached to an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimidin-2(1H)-ones can be realized through a green and simple ‘one-pot’ electrochemical off–on approach without any catalyst, oxidant, or toxic reagent . This method yields the desired products in moderate to good yields after a stepwise reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal Lewis acid catalysts, such as hafnium triflate, has been identified as highly potent for the synthesis of substituted pyrimidinones under solvent-free conditions . This method enhances the reaction rate and avoids the formation of undesired byproducts.
Chemical Reactions Analysis
Types of Reactions
(Pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For example, the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea, is a prominent method for synthesizing pyrimidinones .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Pyrimidin-1(2H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound plays a role in studying biochemical pathways and interactions involving pyrimidine derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrimidine metabolism is crucial for cell proliferation and survival, and the compound’s derivatives are known to interfere with these metabolic pathways . For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been shown to reduce tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: These compounds have shown analgesic activity and potential as nootropics and painkillers.
Uniqueness
(Pyrimidin-1(2H)-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
4425-48-3 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(2H-pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)4-8-3-1-2-7-5-8/h1-3H,4-5H2,(H,9,10) |
InChI Key |
FHARGMSSJPHLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC=CN1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


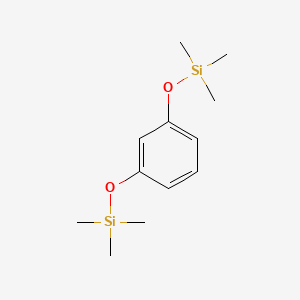
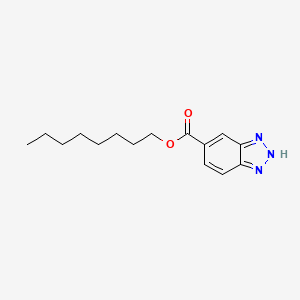
![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)
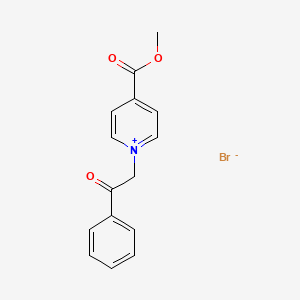

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

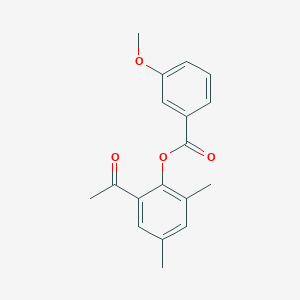
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
